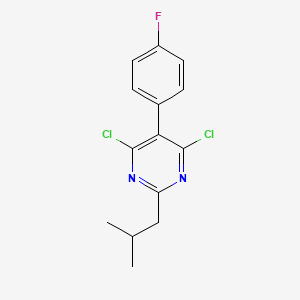
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a chloro-substituted benzoyl group and a difluorobenzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the chloro and difluorobenzoyl groups . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions. The process includes sourcing and procurement of high-purity raw materials, followed by a series of chemical reactions to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and difluorobenzoyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions, borane reagents for borylation, and various transition-metal catalysts for coupling reactions . The reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds .
Applications De Recherche Scientifique
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents.
Benzoyl-substituted isoindoline derivatives: Similar in structure but with different substituents on the benzoyl group.
Uniqueness
2-(3-(4-Chloro-2-(2,6-difluorobenzoyl)phenyl)prop-2-ynyl)isoindoline-1,3-dione is unique due to the presence of both chloro and difluorobenzoyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C24H12ClF2NO3 |
|---|---|
Poids moléculaire |
435.8 g/mol |
Nom IUPAC |
2-[3-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]prop-2-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H12ClF2NO3/c25-15-11-10-14(18(13-15)22(29)21-19(26)8-3-9-20(21)27)5-4-12-28-23(30)16-6-1-2-7-17(16)24(28)31/h1-3,6-11,13H,12H2 |
Clé InChI |
MRPAALCNIIILHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CC3=C(C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trisodium;2-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetate](/img/structure/B11816194.png)

![[(N'-dodecylcarbamimidoyl)amino] acetate](/img/structure/B11816202.png)


![4-[(2,3-dichlorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B11816220.png)
![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B11816225.png)

![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)
![3-[(4-chlorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11816230.png)

![(2S)-2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid](/img/structure/B11816240.png)
![2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)

